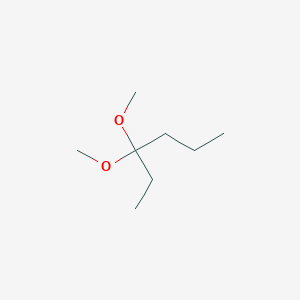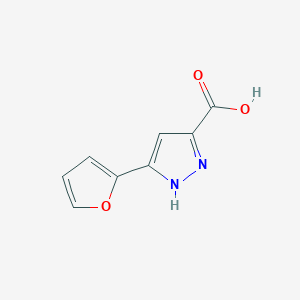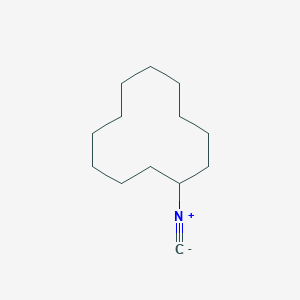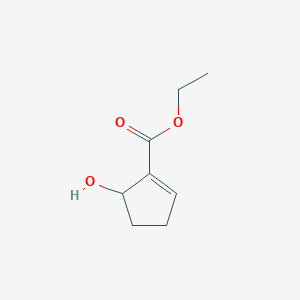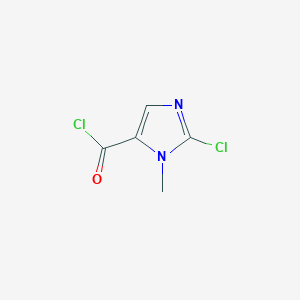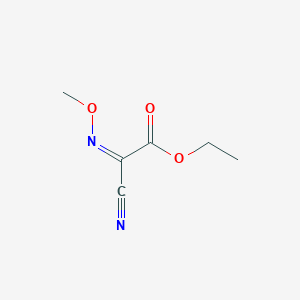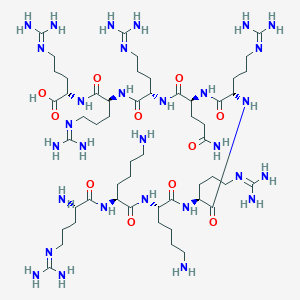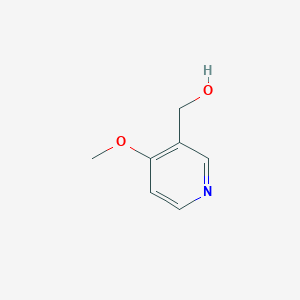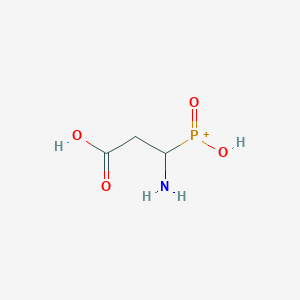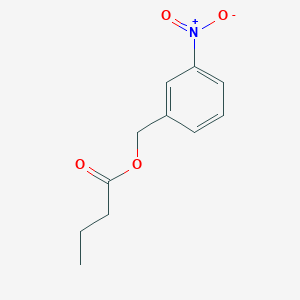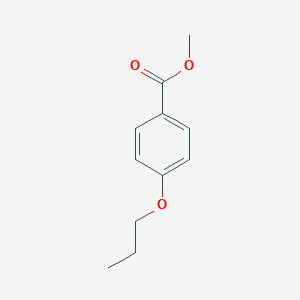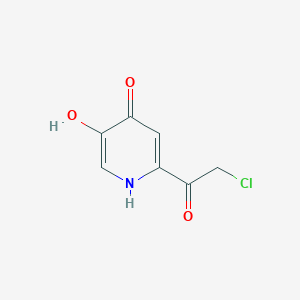
2-(Chloroacetyl)-5-hydroxypyridin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloroacetyl)-5-hydroxypyridin-4(1H)-one, also known as CAP, is a chemical compound that has gained significant attention in the field of scientific research. CAP is a pyridone derivative that possesses various biochemical and physiological effects, making it a promising compound for further research.
Wirkmechanismus
The mechanism of action of 2-(Chloroacetyl)-5-hydroxypyridin-4(1H)-one is not fully understood, but several studies have suggested that the compound acts by inhibiting various enzymes and signaling pathways. 2-(Chloroacetyl)-5-hydroxypyridin-4(1H)-one has been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. The compound has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway that is involved in inflammation.
Biochemische Und Physiologische Effekte
2-(Chloroacetyl)-5-hydroxypyridin-4(1H)-one has been shown to exhibit various biochemical and physiological effects. The compound has been reported to induce apoptosis, a process of programmed cell death, in cancer cells. 2-(Chloroacetyl)-5-hydroxypyridin-4(1H)-one has also been shown to reduce the production of pro-inflammatory cytokines, which are involved in inflammation. In addition, the compound has been reported to inhibit the replication of several viruses, including hepatitis C virus and human immunodeficiency virus (HIV).
Vorteile Und Einschränkungen Für Laborexperimente
2-(Chloroacetyl)-5-hydroxypyridin-4(1H)-one has several advantages for lab experiments. The compound is readily available and can be synthesized using simple reaction conditions. 2-(Chloroacetyl)-5-hydroxypyridin-4(1H)-one is also stable under normal laboratory conditions, making it easy to handle. However, there are some limitations to using 2-(Chloroacetyl)-5-hydroxypyridin-4(1H)-one in lab experiments. The compound has limited solubility in water, which can make it difficult to use in certain assays. In addition, the mechanism of action of 2-(Chloroacetyl)-5-hydroxypyridin-4(1H)-one is not fully understood, which can make it challenging to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(Chloroacetyl)-5-hydroxypyridin-4(1H)-one. One potential area of research is the development of 2-(Chloroacetyl)-5-hydroxypyridin-4(1H)-one-based imaging agents for Alzheimer's disease. Another area of research is the investigation of the compound's potential use in treating viral infections. Additionally, further studies are needed to fully understand the mechanism of action of 2-(Chloroacetyl)-5-hydroxypyridin-4(1H)-one and its potential applications in various disease models.
Synthesemethoden
The synthesis of 2-(Chloroacetyl)-5-hydroxypyridin-4(1H)-one involves the reaction of 2,3-dihydroxypyridine with chloroacetyl chloride in the presence of a base. This reaction results in the formation of 2-(Chloroacetyl)-5-hydroxypyridin-4(1H)-one, which can be purified through recrystallization. The synthesis of 2-(Chloroacetyl)-5-hydroxypyridin-4(1H)-one has been reported in several research studies, and the yield of the reaction can be improved by optimizing the reaction conditions.
Wissenschaftliche Forschungsanwendungen
2-(Chloroacetyl)-5-hydroxypyridin-4(1H)-one has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been reported to exhibit antitumor, anti-inflammatory, and antiviral activities. 2-(Chloroacetyl)-5-hydroxypyridin-4(1H)-one has also been investigated for its potential use as a diagnostic tool for detecting Alzheimer's disease. The compound has been shown to bind to amyloid-beta plaques, which are a hallmark of Alzheimer's disease, making it a promising candidate for developing imaging agents for the disease.
Eigenschaften
CAS-Nummer |
122307-13-5 |
|---|---|
Produktname |
2-(Chloroacetyl)-5-hydroxypyridin-4(1H)-one |
Molekularformel |
C7H6ClNO3 |
Molekulargewicht |
187.58 g/mol |
IUPAC-Name |
2-(2-chloroacetyl)-5-hydroxy-1H-pyridin-4-one |
InChI |
InChI=1S/C7H6ClNO3/c8-2-6(11)4-1-5(10)7(12)3-9-4/h1,3,12H,2H2,(H,9,10) |
InChI-Schlüssel |
GSZISRUZFNOIEZ-UHFFFAOYSA-N |
SMILES |
C1=C(NC=C(C1=O)O)C(=O)CCl |
Kanonische SMILES |
C1=C(NC=C(C1=O)O)C(=O)CCl |
Synonyme |
Ethanone, 2-chloro-1-(4,5-dihydroxy-2-pyridinyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



